molecular formula C18H16O5 B14715091 2-Benzyl-2-phenacylpropanedioic acid CAS No. 6938-58-5

2-Benzyl-2-phenacylpropanedioic acid

Cat. No.: B14715091
CAS No.: 6938-58-5
M. Wt: 312.3 g/mol
InChI Key: HJLLKGQASYBCEB-UHFFFAOYSA-N
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Description

2-Benzyl-2-phenacylpropanedioic acid is an organic compound with a complex structure that includes both benzyl and phenacyl groups attached to a propanedioic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-phenacylpropanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of malonic acid derivatives with benzyl and phenacyl halides under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium carbonate to deprotonate the malonic acid, followed by the addition of the halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Mechanism of Action

The mechanism by which 2-Benzyl-2-phenacylpropanedioic acid exerts its effects involves interactions with various molecular targets. The benzyl and phenacyl groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Properties

CAS No.

6938-58-5

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-benzyl-2-phenacylpropanedioic acid

InChI

InChI=1S/C18H16O5/c19-15(14-9-5-2-6-10-14)12-18(16(20)21,17(22)23)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,21)(H,22,23)

InChI Key

HJLLKGQASYBCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)(C(=O)O)C(=O)O

Origin of Product

United States

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